[1,2,5]Oxadiazolo[3,4-f]quinoxaline
Overview
Description
[1,2,5]Oxadiazolo[3,4-f]quinoxaline is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties. This compound is of significant interest due to its unique electronic properties, making it a valuable component in various scientific and industrial applications, particularly in the fields of organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,4-diaminofurazan with substituted phenanthroquinones under acidic conditions . Another approach involves the use of nucleophilic aromatic substitution reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism by which [1,2,5]oxadiazolo[3,4-f]quinoxaline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its unique electronic structure allows it to participate in electron transfer processes, making it an effective component in redox reactions and as an electron acceptor in organic electronic devices .
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-f]quinoxaline: Similar in structure but contains sulfur instead of oxygen, leading to different electronic properties.
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms, affecting its reactivity and applications.
Uniqueness: [1,2,5]Oxadiazolo[3,4-f]quinoxaline is unique due to its specific electronic configuration, which provides distinct advantages in terms of stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise electronic properties, such as organic photovoltaics and light-emitting diodes .
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-f]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRYKCPPBGTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C3=NC=CN=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562516 | |
Record name | [1,2,5]Oxadiazolo[3,4-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71630-83-6 | |
Record name | [1,2,5]Oxadiazolo[3,4-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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